molecular formula C12H12ClN3 B2948410 1-[(3-chlorophenyl)methyl]-4-cyclopropyl-1H-1,2,3-triazole CAS No. 2097897-16-8

1-[(3-chlorophenyl)methyl]-4-cyclopropyl-1H-1,2,3-triazole

Cat. No. B2948410
CAS RN: 2097897-16-8
M. Wt: 233.7
InChI Key: JXRCYWDJZQXYDC-UHFFFAOYSA-N
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Description

Pyrazole and its derivatives, which include 1H-1,2,3-triazole, are considered pharmacologically important active scaffolds that possess a wide range of pharmacological activities . They are one of the most studied groups of compounds among the azole family .


Synthesis Analysis

While specific synthesis methods for “1-[(3-chlorophenyl)methyl]-4-cyclopropyl-1H-1,2,3-triazole” are not available, pyrazoles are generally synthesized through a variety of methods . For instance, 1-(3-chlorophenyl)piperazine (mCPP), a related compound, is commonly synthesized through the reaction of diethanolamine with m-chloroaniline .

Scientific Research Applications

Drug Discovery

1,2,3-Triazoles, including derivatives like the one , are extensively used in drug discovery due to their stability and ability to mimic peptide bonds. They are part of many medicinal compounds such as anticonvulsants (e.g., Rufinamide), antibiotics (e.g., Cefatrizine), anticancer agents (e.g., Carboxyamidotriazole), and β-lactam antibiotics (e.g., Tazobactam) .

Organic Synthesis

The triazole ring serves as a versatile intermediate in organic synthesis. Its incorporation into various organic compounds can improve stability and modify pharmacokinetic properties. The click chemistry approach, which often uses triazoles, is a popular method for creating diverse organic molecules .

Polymer Chemistry

In polymer chemistry, triazoles contribute to the design of polymers with enhanced properties. Their incorporation into polymer chains can lead to materials with better thermal stability, mechanical strength, and chemical resistance .

Supramolecular Chemistry

Triazoles are key in supramolecular chemistry for the creation of complex structures. They can act as ligands, forming coordination complexes with metals, which are useful in catalysis and material science .

Bioconjugation and Chemical Biology

The triazole moiety is used in bioconjugation to attach various biomolecules together or to surfaces. This is crucial in developing targeted drug delivery systems and in chemical biology for studying biological processes .

Fluorescent Imaging

Triazoles can be functionalized to act as fluorescent probes. These compounds are valuable in imaging techniques, allowing researchers to track biological molecules and processes in real-time .

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-cyclopropyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3/c13-11-3-1-2-9(6-11)7-16-8-12(14-15-16)10-4-5-10/h1-3,6,8,10H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRCYWDJZQXYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-chlorophenyl)methyl]-4-cyclopropyl-1H-1,2,3-triazole

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